molecular formula C12H9ClF2N2O2 B15217834 Ethyl 4-chloro-1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylate

Ethyl 4-chloro-1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B15217834
M. Wt: 286.66 g/mol
InChI Key: LKPXNZXMIBVIJL-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 4-position, a difluorophenyl group at the 1-position, and an ethyl ester group at the 3-position of the pyrazole ring. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Scientific Research Applications

Ethyl 4-chloro-1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylate has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-1-(2,6-difluorophenyl)-1H-pyrazole-5-carboxylate: Similar structure but with a carboxylate group at the 5-position.

    Ethyl 4-chloro-1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxamide: Similar structure but with a carboxamide group instead of an ester group.

    Ethyl 4-chloro-1-(2,6-difluorophenyl)-1H-pyrazole-3-thiol: Similar structure but with a thiol group instead of an ester group.

Uniqueness

Ethyl 4-chloro-1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro, difluorophenyl, and ester groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H9ClF2N2O2

Molecular Weight

286.66 g/mol

IUPAC Name

ethyl 4-chloro-1-(2,6-difluorophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H9ClF2N2O2/c1-2-19-12(18)10-7(13)6-17(16-10)11-8(14)4-3-5-9(11)15/h3-6H,2H2,1H3

InChI Key

LKPXNZXMIBVIJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1Cl)C2=C(C=CC=C2F)F

Origin of Product

United States

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